molecular formula C10H15NO2 B1453247 Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate CAS No. 1075220-87-9

Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate

Cat. No. B1453247
M. Wt: 181.23 g/mol
InChI Key: KOSWKTCGACCJCX-UHFFFAOYSA-N
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Description

“Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate” is a chemical compound . Its IUPAC name is “methyl 1- (2-propynyl)-2-piperidinecarboxylate” and its InChI code is "1S/C10H15NO2/c1-3-7-11-8-5-4-6-9 (11)10 (12)13-2/h1,9H,4-8H2,2H3" .


Molecular Structure Analysis

The molecular weight of “Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate” is 181.23 . The InChI code provides a standard way to encode the molecular structure using text .


Physical And Chemical Properties Analysis

“Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate” is a liquid at room temperature .

Scientific Research Applications

  • Synthetic Precursor

    • Field : Organic Chemistry
    • Application : “Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate” acts as a crucial building block in the synthesis of various organic compounds, particularly those containing a piperidine ring and a terminal alkyne functionality.
    • Results : The outcomes obtained would also depend on the particular synthesis being performed. In general, the use of this compound as a synthetic precursor can enable the synthesis of a wide range of organic compounds.
  • Sonogashira Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : The title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
    • Method : To a solution of methyl indole-5-carboxylate (1.75 g, 10 mmol) and propargyl bromide (2.23 g, 15 mmol of an 80% solution in toluene) in toluene (30 mL) was added tetrabutylammonium bromide (0.161 g, 0.5 mmol) and 50% aqueous NaOH (6 mL). The two-phase system was stirred vigorously for 6 h at room temperature, then it was diluted with toluene (10 mL) and the phases were separated .
    • Results : The organic layer was washed several times with water and then with brine. It was dried over Na 2 SO 4 and the solvent was removed under reduced pressure. The residue was recrystallised from diisopropyl ether to give the product (1.432 g, 67%) as yellow crystals .
  • Antiulcer Action

    • Field : Pharmacology
    • Application : Certain compounds similar to “Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate” have been found to display antiulcer action and reduce gastric hypersecretion .
    • Results : These compounds have been found to effectively reduce gastric hypersecretion, thereby helping to treat ulcers .
  • Inhibitors of Collagenase

    • Field : Biochemistry
    • Application : Compounds similar to “Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate” have been found to inhibit collagenase , an enzyme that breaks down collagen in the body. This could potentially be used in the treatment of diseases such as rheumatoid arthritis.
    • Results : These compounds have been found to effectively inhibit collagenase, potentially slowing the progression of diseases such as rheumatoid arthritis .
  • Immunomodulators

    • Field : Immunology
    • Application : Compounds similar to “Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate” have been found to display immunomodulatory activity . This means they can modify the immune response or the functioning of the immune system.
    • Results : These compounds have been found to effectively modulate the immune response, which could potentially be beneficial in the treatment of various diseases .
  • Anticancer Activity

    • Field : Oncology
    • Application : Compounds similar to “Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate” have been found to display anticancer activity .
    • Results : These compounds have been found to effectively inhibit the growth of cancer cells, potentially offering a new approach to cancer treatment .
  • Antiviral Activity

    • Field : Virology
    • Application : Indole derivatives, which “Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate” could potentially be used to synthesize, have been found to display antiviral activity .
    • Results : These compounds have been found to effectively inhibit the replication of various viruses, potentially offering a new approach to antiviral treatment .
  • Anti-Inflammatory Activity

    • Field : Immunology
    • Application : Indole derivatives have been found to display anti-inflammatory activity . This means they can reduce inflammation, which is a key part of the body’s immune response.
    • Results : These compounds have been found to effectively reduce inflammation, which could potentially be beneficial in the treatment of various inflammatory diseases .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application : Piperine, a compound containing a piperidine moiety, has been found to display powerful antioxidant action . This means it can inhibit or suppress free radicals, which are unstable molecules that can cause damage to cells.
    • Results : Piperine has been found to effectively inhibit or suppress free radicals, thereby protecting cells from damage .
  • Antidepressant Effects

    • Field : Psychiatry
    • Application : Piperine has been found to have antidepressant-like effects when given to mice with chronic mild stress .
    • Results : Piperine has been found to effectively alleviate symptoms of depression in mice with chronic mild stress .
  • Antiproliferative and Antimetastatic Effects

    • Field : Oncology
    • Application : Several piperidine alkaloids isolated from natural herbs have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
    • Results : These compounds have been found to effectively inhibit the growth and spread of cancer cells, potentially offering a new approach to cancer treatment .

Safety And Hazards

“Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate” is classified as dangerous, with hazard statements including H227, H315, H318, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

methyl 1-prop-2-ynylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-7-11-8-5-4-6-9(11)10(12)13-2/h1,9H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSWKTCGACCJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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